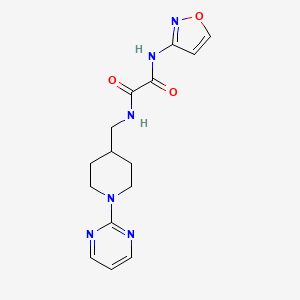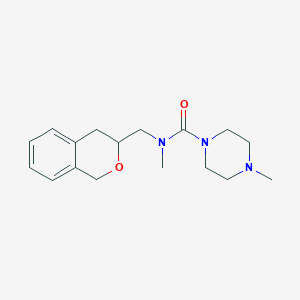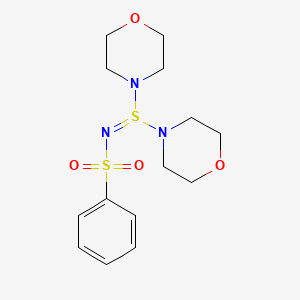
N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains an isoxazole ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Isoxazole and pyrimidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Antibacterial and Antiviral Agents
Piperazinyl Oxazolidinone Antibacterial Agents
A study conducted by Tucker et al. (1998) discusses the antibacterial properties of a series of piperazinyl oxazolidinones, highlighting their activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus. These compounds, related by structural motifs to the compound , exhibit significant in vivo potency, suggesting potential applications in developing new antibacterial agents (Tucker et al., 1998).
Antiviral Activity of Novel Compounds
Patick et al. (2005) describe a novel inhibitor of human rhinovirus 3C protease, showing potent antiviral activity across various serotypes and related picornaviruses. This research underscores the therapeutic potential of such compounds in treating viral infections, with the molecule's structure offering insights into the development of other potent antiviral agents (Patick et al., 2005).
Synthesis and Characterization of Heterocyclic Compounds
Isoxazolines and Isoxazoles Synthesis
Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of these heterocyclic frameworks in organic synthesis. Such studies provide valuable information for the synthesis of related compounds, including those containing the isoxazolyl and pyrimidinyl groups (Rahmouni et al., 2014).
Heterocyclic Antitumor and Antibacterial Compounds
El-Subbagh et al. (2000) synthesized a series of compounds including pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-c]pyridines, demonstrating broad-spectrum antitumor activity and specific antiviral activity. This highlights the potential of such heterocyclic compounds in the development of new therapeutic agents (El-Subbagh et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c22-13(14(23)19-12-4-9-24-20-12)18-10-11-2-7-21(8-3-11)15-16-5-1-6-17-15/h1,4-6,9,11H,2-3,7-8,10H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOCLUURVVMADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)
![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)




![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)

![N-(3-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2758988.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)